3-(Cyclopentyloxy)-2-methylaniline 3-(Cyclopentyloxy)-2-methylaniline
Brand Name: Vulcanchem
CAS No.: 1154909-64-4
VCID: VC3348721
InChI: InChI=1S/C12H17NO/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,13H2,1H3
SMILES: CC1=C(C=CC=C1OC2CCCC2)N
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

3-(Cyclopentyloxy)-2-methylaniline

CAS No.: 1154909-64-4

Cat. No.: VC3348721

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopentyloxy)-2-methylaniline - 1154909-64-4

Specification

CAS No. 1154909-64-4
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 3-cyclopentyloxy-2-methylaniline
Standard InChI InChI=1S/C12H17NO/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,13H2,1H3
Standard InChI Key KBMNYLKZJZHITK-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1OC2CCCC2)N
Canonical SMILES CC1=C(C=CC=C1OC2CCCC2)N

Introduction

3-(Cyclopentyloxy)-2-methylaniline is an organic compound characterized by the presence of a cyclopentyloxy group attached to a 2-methylaniline structure. This compound belongs to the category of anilines, which are aromatic amines derived from aniline. It is of interest in various fields of organic chemistry and pharmaceuticals due to its unique properties and potential applications.

Key Characteristics:

  • Chemical Formula: Not explicitly stated in the available sources, but it can be inferred based on its structure.

  • Molecular Weight: Approximately 193.27 g/mol.

  • CAS Number: 1175920-64-5.

Synthesis of 3-(Cyclopentyloxy)-2-methylaniline

The synthesis of this compound typically involves the alkylation of 2-methylaniline with cyclopentyl alcohol or a suitable cyclopentyl halide under basic conditions. The reaction conditions require a solvent such as dimethylformamide or toluene, along with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Temperature control and reaction time are critical to optimize yield and minimize by-products.

Synthesis Conditions:

ComponentDescription
Starting Material2-Methylaniline
ReagentCyclopentyl alcohol or cyclopentyl halide
SolventDimethylformamide or toluene
BaseSodium hydride or potassium carbonate
Reaction ConditionsTemperature and time control for optimal yield

Structural Features:

  • Benzene Ring: Substituted with a methyl group at the 2-position and a cyclopentyloxy group at the 3-position.

  • Cyclopentyloxy Group: Attached to the benzene ring at the 3-position.

Potential Biological Activities:

  • Neurotransmitter Modulation: Potential effects on neurotransmitter systems.

  • Anti-inflammatory Pathways: Possible involvement in anti-inflammatory processes.

Analytical Techniques for Characterization

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance (NMR) could provide further insights into its structural characteristics. These techniques are essential for confirming the chemical structure and purity of the compound.

Analytical Methods:

TechniquePurpose
Infrared SpectroscopyStructural characterization
Nuclear Magnetic Resonance (NMR)Confirmation of chemical structure and purity

Future Directions:

  • Biological Activity Studies: Investigate its pharmacodynamics and pharmacokinetics.

  • Therapeutic Applications: Explore potential uses in pharmaceuticals based on its biological activities.

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